C-Terminal Sequence Alteration: 6 Residues Replaced and Premature Termination vs. Wild-Type
The Toronto variant differs from wild-type apoC-II precisely at residue 69, where the native sequence Asp69-Gln70-Val71-Leu72-Ser73-Val74-Leu75-Lys76-Gly77-Glu78-Glu79 is replaced by Thr69-Lys70-Phe71-Phe72-Leu73-Cys74, and the protein terminates at position 74 instead of 79 [1]. This results in a net loss of 5 residues from the C-terminus and replacement of 6 amino acids, completely removing the LPL activation helix (residues 63–76). The molecular mass of the mutant is approximately 8.4 kDa versus 8.8 kDa for wild-type (calculated from sequence).
| Evidence Dimension | Primary amino acid sequence (C-terminal domain) |
|---|---|
| Target Compound Data | Residues 69–74: Thr-Lys-Phe-Phe-Leu-Cys; terminates at 74 |
| Comparator Or Baseline | Wild-type apoC-II: residues 69–79: Asp-Gln-Val-Leu-Ser-Val-Leu-Lys-Gly-Glu-Glu; 79 residues total |
| Quantified Difference | 6 residue substitutions; 5 residue truncation; loss of entire C-terminal helix |
| Conditions | Protein sequencing by Edman degradation and mass spectrometry of purified apoC-IIToronto from homozygous patient plasma |
Why This Matters
This exact structural alteration defines the Toronto genotype and ensures the protein cannot activate LPL, making it the only valid negative control for functional studies targeting the C-terminal activation domain.
- [1] Connelly, P. W., Maguire, G. F., Hofmann, T., & Little, J. A. (1987). Structure of apolipoprotein C-IIToronto, a nonfunctional human apolipoprotein. Proceedings of the National Academy of Sciences, 84(1), 270–273. View Source
